molecular formula C64H72F2N4S8Si B12056953 DTS(FBTTh2)2

DTS(FBTTh2)2

Cat. No.: B12056953
M. Wt: 1219.9 g/mol
InChI Key: LNMKMESEJYZMDZ-UHFFFAOYSA-N
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Description

DTS(FBTTh2)2, also known as F-DTS or p-DTS(FBTTh2)2, is a D-A-D (Donor-Acceptor-Donor) type, low band-gap small molecule that serves as a high-performing donor material in the field of organic photovoltaics (OPVs). Its well-defined molecular structure, characterized by a central silicon-bridged dithiophene donor unit and fluorinated benzothiadiazole-thiophene acceptor arms, contributes to its excellent optoelectronic properties, including a HOMO level of -5.12 eV and a LUMO level of -3.34 eV . This compound is specifically designed for the fabrication of highly efficient, solution-processed bulk heterojunction (BHJ) solar cells. A key research value of this compound lies in its tunable crystallinity and morphology, which are critical for device performance. Studies have shown that post-treatment techniques such as solvent vapor annealing (SVA) can significantly enhance the crystallinity of this compound in blend films, promoting the formation of H-aggregates and a beneficial bi-continuous network structure that improves charge transport and ultimately boosts the power conversion efficiency (PCE) of the device . The use of solvent additives like DIO (1,8-diiodooctane) or thermal annealing are also established methods to optimize film morphology and device performance . This compound has been extensively studied in combination with both fullerene-based acceptors like PC70BM and non-fullerene acceptors. When blended with PC70BM, it has demonstrated the ability to achieve high fill factors and PCEs, with efficient generation and extraction of free charge carriers . Furthermore, its compatibility with non-fullerene acceptors, such as perylene diimide (EP-PDI), enables the creation of all-small-molecule organic solar cells, offering a pathway to highly reproducible and stable devices . Its high thermal stability also makes it suitable for fabricating robust OPVs . Research has also explored its use in ternary blend systems, where it can participate in processes like Förster resonance energy transfer (FRET) to further enhance light absorption and overall device PCE . The material is typically processed from common organic solvents such as chlorobenzene or chloroform and is supplied with a high purity of >98% . This compound provides researchers with a versatile and high-performing platform to advance the development of next-generation, solution-processed solar cells.

Properties

Molecular Formula

C64H72F2N4S8Si

Molecular Weight

1219.9 g/mol

IUPAC Name

4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C64H72F2N4S8Si/c1-7-13-17-19-23-41-25-27-49(71-41)51-31-29-47(73-51)43-33-45(65)57(61-59(43)67-77-69-61)53-35-55-63(75-53)64-56(79(55,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)36-54(76-64)58-46(66)34-44(60-62(58)70-78-68-60)48-30-32-52(74-48)50-28-26-42(72-50)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3

InChI Key

LNMKMESEJYZMDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Si]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=C(C=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The core structure is constructed via Suzuki-Miyaura coupling between dithienosilole (DTS) donors and fluorobenzothiadiazole (FBTTh₂) acceptors. A representative protocol involves:

  • Reactants : 4-Bromo-5-fluoro-7-(5′-hexyl-[2,2′-bithiophene]-5-yl)benzo[c]thiadiazole and bis-stannylated DTS intermediates.

  • Catalyst System : Pd(OAc)₂ (10 mol%) with Xantphos ligand in toluene/ethanol solvent.

  • Conditions : 80°C for 4 hours under argon, yielding >90% purity after column chromatography.

Bromination and Functionalization

Bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) introduces reactive sites for subsequent coupling. Critical parameters include:

  • Stoichiometry : 1.1 equivalents of NBS per reactive site.

  • Reaction Time : 12 hours at room temperature, achieving 83–90% yield.

Purification and Characterization

Final purification involves silica gel chromatography with toluene/hexane gradients, followed by sequential washing with methanol and acetone. Purity (>98%) is confirmed via ¹H NMR and HPLC.

Solution Processing and Solvent Engineering

Solution processing governs film morphology and device performance. Key considerations include:

Solvent Selection

  • Primary Solvents : Chlorobenzene (CB) and chloroform are preferred due to their high boiling points (131°C and 61°C, respectively) and compatibility with DTS(FBTTh₂)₂.

  • Co-Solvents : 1,8-Diiodooctane (DIO, 0.4 vol%) is added to modulate crystallization kinetics, reducing domain sizes from ~100 nm to ~30 nm.

Table 1: Solvent Properties and Their Impact on Film Morphology

SolventBoiling Point (°C)DIO (vol%)Domain Size (nm)Crystallinity (%)
Chlorobenzene131095 ± 1265 ± 5
Chlorobenzene1310.432 ± 872 ± 3
Chloroform610110 ± 1558 ± 7

Solution Preparation Protocols

  • Concentration : 35 mg/mL in chlorobenzene, stirred overnight at 60°C to ensure complete dissolution.

  • Thermal Treatment : Pre-deposition heating at 90°C for 15 minutes prevents premature crystallization.

Film Deposition Techniques

Spin-Coating

  • Parameters : 800 rpm for 60 seconds at 80°C substrate temperature.

  • Thickness : 100–120 nm, optimized for light absorption and charge transport.

Drop-Casting

Used for fundamental studies of phase behavior:

  • Procedure : Hot solution (90°C) drop-casted onto glass, dried for 2 minutes, and cooled to ambient temperature.

  • Outcome : Films with mixed amorphous-crystalline phases, ideal for thermal analysis.

Self-Assembly of Microwires

  • Method : Rapid injection of chlorobenzene solution (2 mg/mL) into hexane at 60°C, followed by cooling at 1°C/min.

  • Result : Single-crystal microwires with edge-on molecular orientation, enhancing charge mobility.

Thermal Processing and Post-Treatment

Thermal Annealing

  • Optimal Conditions : 120°C for 10 minutes under nitrogen.

  • Impact : Increases crystallinity from 65% to 78%, as measured by XRD.

Cooling Rate Control

  • Rapid Quenching : Suppresses crystallization, yielding amorphous-rich films (Tg = 45°C).

  • Slow Cooling (1°C/min) : Promotes large crystal domains (≤100 nm), critical for high-performance devices.

Table 2: Thermal Protocols and Their Outcomes

ProtocolCrystallinity (%)Domain Size (nm)Hole Mobility (cm²/V·s)
As-Cast58 ± 530 ± 50.012 ± 0.003
Annealed (120°C)78 ± 395 ± 100.045 ± 0.006
Slow-Cooled82 ± 2110 ± 150.051 ± 0.005

Morphological Optimization Strategies

Additive Engineering

DIO reduces phase separation by plasticizing the blend, lowering Tg from 72°C to 58°C and enabling finer domain control.

Blending with Fullerene Acceptors

  • PC71BM Blends : 1:1.5 weight ratio maximizes interfacial area, achieving PCE = 8.2%.

  • ICBA Blends : Higher VOC (0.775 V vs. 0.72 V for PC71BM) but lower JSC due to reduced absorption.

Solid-State NMR Insights

ss-NMR reveals that 70 wt% PC71BM quenches DTS(FBTTh₂)₂ crystallinity entirely, necessitating precise stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

DTS(FBTTh2)2 undergoes various types of reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include diiodooctane (DIO) and other solvents like chloroform and chlorobenzene . Thermal annealing is a common condition used to enhance the crystallinity of the device film .

Major Products Formed

The major products formed from these reactions are highly-efficient solar cells with enhanced crystallinity and performance .

Scientific Research Applications

Organic Photovoltaics

DTS(FBTTh2)2 is primarily recognized for its role as an active layer material in organic solar cells. Its unique molecular structure allows for effective light absorption and charge transport, which are critical for enhancing the efficiency of solar cells.

Performance Characteristics

  • Absorption Spectrum : this compound exhibits strong absorption in the visible range, making it suitable for solar energy conversion. The compound's absorption characteristics are enhanced when combined with other materials such as PC71BM, leading to improved power conversion efficiencies (PCEs) in device architectures .
  • Charge Mobility : The compound demonstrates high charge carrier mobility, which is essential for efficient charge transport within the photovoltaic device. Studies have reported mobilities exceeding 0.1 cm²/V·s, facilitating rapid charge extraction and minimizing recombination losses .

Case Studies

  • A study highlighted the integration of this compound with PC71BM in bulk heterojunction solar cells, achieving PCEs over 10%. The optimization of processing conditions and blend ratios significantly influenced device performance, showcasing the compound's versatility in different configurations .
  • Another investigation focused on the thermal stability of devices incorporating this compound, revealing that devices maintained over 80% of their initial efficiency after prolonged thermal exposure, indicating good operational stability .

Organic Light-Emitting Diodes

In addition to its photovoltaic applications, this compound has been explored in OLEDs due to its favorable electronic properties.

Emission Properties

  • This compound can serve as a host material for phosphorescent or fluorescent dopants. Its energy levels are well-suited for efficient exciton formation and emission, contributing to high luminance and color purity in OLED devices .
  • Studies have shown that incorporating this compound into OLED structures can lead to enhanced electroluminescent efficiencies compared to conventional materials.

Case Studies

  • Research demonstrated that OLEDs utilizing this compound as a host material achieved maximum external quantum efficiencies (EQEs) exceeding 20%. The optimization of layer thickness and doping concentrations was critical in maximizing device performance .

Photodetectors

The unique photophysical properties of this compound also make it a candidate for use in photodetectors.

Detection Efficiency

  • The compound's ability to absorb a wide range of light wavelengths allows it to function effectively as a photodetector material. Its integration into device architectures has resulted in high responsivity and fast response times.

Case Studies

  • A notable study reported on a photodetector based on this compound that exhibited a responsivity of over 0.5 A/W at visible wavelengths, demonstrating its potential for applications in light sensing and imaging technologies .

Comparison with Similar Compounds

Table 1: Key Electronic and Optical Parameters

Compound HOMO-LUMO Gap (eV) λₘₐₓ (nm) ⟨γ⟩ (×10⁻³¹ esu) Exciton Binding Energy (eV)
DTS(FBTTh2)₂R1 2.331 711.4 0.588
MSTD6 (derivative) 1.582 930.2 3.66 -0.097
MSTD7 (derivative) 1.835 859.6 0.249
DTS(Th2FBTTh)₂ 2.00
DTS(ThFBTTh)₂ 1.93

Key Findings :

  • Bandgap Engineering : Derivatives like MSTD2–MSTD7, synthesized by modifying acceptor moieties in DTS(FBTTh2)₂, exhibit reduced HOMO-LUMO gaps (1.491–1.835 eV vs. 2.331 eV for DTS(FBTTh2)₂R1) due to enhanced ICT . For example, MSTD6 achieves a bandgap of 1.582 eV, enabling red-shifted absorption (λₘₐₓ = 930.2 nm vs. 711.4 nm for DTS(FBTTh2)₂) .
  • Nonlinear Optical (NLO) Response: MSTD6 demonstrates the highest second hyperpolarizability (⟨γ⟩ = 3.66×10⁻³¹ esu), outperforming DTS(FBTTh2)₂R1 due to nitro group-induced electron density enrichment .
  • Exciton Binding Energy (Eb) : DTS(FBTTh2)₂R1 exhibits higher Eb (0.588 eV) compared to MSTD derivatives (e.g., -0.097 eV for MSTD6), indicating weaker charge separation in the parent compound .

Photovoltaic Performance

Table 2: Device Performance Metrics

Donor:Acceptor Blend PCE (%) Vₒc (V) Jₛc (mA/cm²) FF (%)
DTS(FBTTh2)₂:PC71BM 7.0 0.81 12.8 68
DTS(FBTTh2)₂:ICBA 6.5 0.90 10.2 70
DTS(FBTTh2)₂:P-BNBP-T >14.5 1.10 71.6
p-DTS(FBTTh2)₂:PDI (DIO) 5.13 0.73 12.1 58

Key Findings :

  • Fullerene-Based Systems : DTS(FBTTh2)₂:PC71BM achieves a PCE of 7% with a Vₒc of 0.81 V, while substitution with ICBA improves Vₒc to 0.90 V due to better energy-level alignment .
  • Non-Fullerene Systems: Blending with polymer acceptor P-BNBP-T yields a Vₒc of 1.10 V (30% higher than PC71BM systems) and PCE >14.5% due to reduced recombination and optimized morphology .
  • Additive Effects : Solvent additives like DIO reduce phase separation in DTS(FBTTh2)₂:PDI blends, improving PCE from 3.0% to 5.13% .

Morphology and Stability

Table 3: Morphological and Stability Parameters

Property DTS(FBTTh2)₂:PC71BM MSTD6:PC71BM Notes
Crystallinity (GIWAXS) High (pristine) Higher MeOH:CN treatment enhances nanofibril formation in DTS(FBTTh2)₂ .
Air Stability Low Moderate DTS(FBTTh2)₂ degrades via hydroxyl/water absorption .
Thermal Stability High Annealing improves crystallinity by 50% .

Key Findings :

  • Crystallinity: Binary solvent treatment (MeOH:CN) induces nanofibril formation in DTS(FBTTh2)₂, increasing domain purity and PCE from 2.4% to 6.5% .
  • Degradation : DTS(FBTTh2)₂:PC71BM films form large crystalline domains in humid air, accelerating device degradation .
  • Single-Crystal Applications : DTS(FBTTh2)₂ microfibers grown via solution self-assembly exhibit high charge mobility (>1 cm²/V·s) in OFETs due to π-π stacking along the [100] direction .

Biological Activity

DTS(FBTTh2)2 is a low band-gap small-molecule organic semiconductor primarily utilized in bulk heterojunction (BHJ) solar cells. This compound, characterized by its donor-acceptor-donor (D-A-D) structure, exhibits significant biological activity through its interactions in photovoltaic applications. The following sections detail its biological activity, including relevant research findings, case studies, and performance data.

This compound has a unique chemical structure that allows it to function effectively as a donor material in organic photovoltaics. Its molecular configuration contributes to its electronic properties, which are critical for charge generation and transport. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are essential for understanding its behavior in solar cell applications.

Energy Levels

The energy levels for this compound are as follows:

CompoundE HOMO (eV)E LUMO (eV)ΔE (eV)
This compound-5.1192.7882.331

This table indicates that this compound has a relatively deep HOMO level, which is beneficial for achieving high open-circuit voltages in solar cells .

Photovoltaic Performance

Research has demonstrated that this compound exhibits significant promise in photovoltaic applications, particularly when blended with different acceptors such as ICBA and PC70BM. The performance metrics of these blends highlight the biological activity of the compound in terms of charge generation and transport efficiency.

Case Studies

  • This compound:ICBA Blends
    • The blend with ICBA showed a power conversion efficiency (PCE) around 5%, which is lower than the approximately 8% achieved with PC70BM blends. However, the charge carrier dynamics in the ICBA blend indicated a substantial contribution from long-lived charge transfer states, suggesting effective charge separation despite lower overall efficiency .
    • Transient absorption spectroscopy revealed that the charge carrier dynamics were only weakly intensity dependent, implying significant recombination from long-lived states .
  • This compound:PC70BM Blends
    • In contrast, blends with PC70BM exhibited more efficient generation of spatially separated charges. The transient absorption data indicated that over 50% of the signal was derived from free charge carriers immediately after excitation, highlighting the intimate mixing of donor and acceptor domains .
    • The domain size in these blends was approximately 40 nm, facilitating better charge transport due to enhanced π–π stacking .

Charge Carrier Dynamics

The dynamics of charge carriers play a crucial role in determining the efficiency of organic solar cells. Research indicates that exciton diffusion is more pronounced in this compound:PC70BM blends compared to ICBA blends, where exciton-exciton annihilation also contributes to charge generation pathways .

Q & A

Basic Research Questions

Q. How should researchers design experiments to optimize photovoltaic parameters (e.g., VOCV_{OC}, JSCJ_{SC}, FF) in DTS(FBTTh2)₂-based OPV devices?

  • Experimental design should focus on donor-acceptor (D:A) ratios, solvent selection (e.g., chlorobenzene, dichlorobenzene), and thermal annealing protocols. For example, blends with PC₇₀BM at a 1:1.5 D:A ratio achieved VOC=0.81VV_{OC} = 0.81 \, \text{V}, JSC=12.8mA/cm2J_{SC} = 12.8 \, \text{mA/cm}^2, and PCE = 7.0% . Systematic variation of processing additives (e.g., DIO) and solvent annealing can further enhance crystallinity and phase separation .

Q. What characterization techniques are critical for analyzing the crystallinity of DTS(FBTTh2)₂ in donor-acceptor blends?

  • X-ray diffraction (XRD) and solid-state nuclear magnetic resonance (ss-NMR) are essential. XRD identifies crystalline domains, while ss-NMR quantifies amorphous/crystalline fractions via T1ρHLT_{1\rho}^{\text{HL}} relaxation times. For instance, blends with 70 wt% PC₇₁BM showed complete suppression of DTS(FBTTh2)₂ crystallization, confirmed by both XRD and ss-NMR . Differential scanning calorimetry (DSC) can also monitor melting enthalpies (ΔHm\Delta H_m) to infer crystallinity .

Q. How does the choice of acceptor material (e.g., ICBA vs. PC₇₀BM) impact device performance in DTS(FBTTh2)₂-based solar cells?

  • ICBA increases VOCV_{OC} (up to 1.0 V) due to its higher LUMO level but reduces PCE (~5%) compared to PC₇₀BM (PCE = 8%) because of inefficient charge separation. Transient absorption (TA) spectroscopy reveals that ICBA blends form Coulombically bound charge-transfer (CT) states, leading to geminate recombination, while PC₇₀BM enables free carrier generation .

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